molecular formula C10H24ClN B13536209 3-(Aminomethyl)nonanehydrochloride

3-(Aminomethyl)nonanehydrochloride

Cat. No.: B13536209
M. Wt: 193.76 g/mol
InChI Key: ZXNCLZXYIZWZIP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)nonanehydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a nonane chain, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)nonanehydrochloride typically involves the reaction of nonane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)nonanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)nonanehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)nonanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pyridine
  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)phenylboronic acid

Uniqueness

3-(Aminomethyl)nonanehydrochloride is unique due to its long nonane chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of amphiphilic molecules or in drug delivery systems.

Properties

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

2-ethyloctan-1-amine;hydrochloride

InChI

InChI=1S/C10H23N.ClH/c1-3-5-6-7-8-10(4-2)9-11;/h10H,3-9,11H2,1-2H3;1H

InChI Key

ZXNCLZXYIZWZIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)CN.Cl

Origin of Product

United States

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